CGP60474

Beschreibung

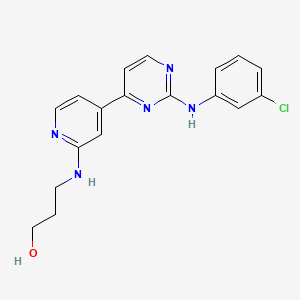

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDTACKOAXKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167788 | |

| Record name | CGP-60474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164658-13-3 | |

| Record name | CGP-60474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164658133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-60474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-60474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IP6G5MLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of CGP60474: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP60474 is a potent small molecule inhibitor with a multi-targeted profile, primarily recognized for its robust inhibition of Cyclin-Dependent Kinases (CDKs) and Protein Kinase C (PKC). It functions as an ATP-competitive inhibitor, positioning it as a significant tool for research in cell cycle regulation and signal transduction. Furthermore, its designation as a highly potent anti-endotoxemic agent underscores its potential in modulating inflammatory responses. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its biological effects through the competitive inhibition of ATP binding to the active site of several key kinases. This primary mechanism disrupts the phosphorylation of downstream substrates, thereby interfering with the signaling cascades that govern cell cycle progression and inflammatory responses.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent inhibitor of multiple CDK-cyclin complexes, which are fundamental regulators of the cell cycle.[1][2][3] By blocking the activity of these kinases, this compound can induce cell cycle arrest, primarily at the G1/S transition. The inhibitory activity of this compound against a panel of CDKs is summarized in Table 1.

Inhibition of Protein Kinase C (PKC) and VEGFR-2

In addition to its effects on CDKs, this compound is a selective and ATP-competitive inhibitor of Protein Kinase C (PKC).[1] This inhibition can impact a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Furthermore, this compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a potential role in angiogenesis.[1]

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the in vitro inhibitory activity of this compound against its primary kinase targets. This data provides a quantitative basis for understanding its potency and selectivity.

Table 1: Inhibitory Concentration (IC50) of this compound against Cyclin-Dependent Kinases [1][2][3]

| Kinase/Cyclin Complex | IC50 (nM) |

| CDK1/Cyclin B | 26 |

| CDK2/Cyclin E | 3 |

| CDK2/Cyclin A | 4 |

| CDK4/Cyclin D | 216 |

| CDK5/p25 | 10 |

| CDK7/Cyclin H | 200 |

| CDK9/Cyclin T | 13 |

Table 2: Inhibitory Concentration (IC50) of this compound against Other Kinases [1]

| Kinase | IC50 (nM) |

| VEGFR-2 | 84 |

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on CDKs and PKC has significant downstream consequences on key signaling pathways.

Cell Cycle Regulation Pathway

By inhibiting CDK1, CDK2, and CDK4, this compound disrupts the phosphorylation of key cell cycle proteins, such as the Retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, which is essential for the expression of genes required for S-phase entry, leading to a G1/S phase cell cycle arrest.

Anti-Inflammatory Signaling Pathway (LPS-Induced)

This compound's "anti-endotoxemic" properties can be attributed to its dual inhibition of CDKs and PKC in the context of lipopolysaccharide (LPS) stimulation. Inhibition of specific CDKs, such as CDK9, can suppress the transcription of pro-inflammatory cytokines. PKC inhibition can impair the activation of the NF-κB pathway, a central regulator of inflammation.

Experimental Protocols

Biochemical Kinase Assay (Generalized Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.

Objective: To determine the IC50 value of this compound against a specific kinase (e.g., CDK2/Cyclin E).

Materials:

-

Purified recombinant kinase (e.g., CDK2/Cyclin E)

-

Kinase-specific substrate (e.g., Histone H1)

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

96-well assay plates

-

Scintillation counter or luminometer

-

ADP-Glo™ or Kinase-Glo® Luminescence-Based Assay Kits (Promega) or similar

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound, purified kinase, and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or by proceeding with the detection steps of a commercial kit).

-

Quantify kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced or ATP remaining.

-

Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cell-Based Assay: Cell Cycle Analysis (Generalized Protocol)

This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.

Objective: To determine the effect of this compound on the cell cycle progression of U2OS osteosarcoma cells.

Materials:

-

U2OS cells

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Propidium iodide (PI) staining solution

-

RNase A

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed U2OS cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry, measuring the DNA content of the cells.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

CGP60474: A Technical Guide to its Role in G1/S Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Abstract

CGP60474 is a potent, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant efficacy in inducing cell cycle arrest at the G1/S transition. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound exerts its effects, focusing on its interaction with key cell cycle regulators. We present quantitative data on its inhibitory activity, detailed protocols for essential experimental validation, and visual diagrams of the underlying signaling pathways and workflows. This guide is intended to serve as a foundational resource for researchers investigating cell cycle control and for professionals involved in the development of targeted anti-cancer therapeutics.

Introduction: The G1/S Checkpoint and the Role of CDKs

The transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle is a critical control point, ensuring that cells only replicate their DNA when conditions are favorable. This transition is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory cyclin partners.

In mid-to-late G1, the Cyclin D-CDK4/6 complex initiates the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[1][2] This initial phosphorylation primes Rb for subsequent hyper-phosphorylation by the Cyclin E-CDK2 complex.[3] Hyper-phosphorylated Rb releases its inhibition on the E2F family of transcription factors, which then activate the transcription of genes essential for DNA synthesis and S-phase entry.[3][4]

This compound is a chemical compound identified as a potent inhibitor of several key CDKs, most notably CDK1 and CDK2.[5][6][7] Its high affinity for CDK2 makes it a powerful tool for dissecting the G1/S checkpoint and a candidate for therapeutic intervention in cancers characterized by aberrant cell cycle progression. By inhibiting CDK2 activity, this compound prevents Rb hyper-phosphorylation, thereby maintaining the Rb-E2F complex and blocking entry into S phase, leading to G1 arrest.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound is demonstrated by its low nanomolar to micromolar inhibitory concentrations (IC50) against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | 17 - 26 |

| CDK2/Cyclin A | 4 - 80 |

| CDK2/Cyclin E | 3 - 50 |

| CDK4/Cyclin D1 | 200 - 700 |

| CDK5/p25 | 9.5 - 10 |

| CDK7/Cyclin H | 200 - 220 |

| CDK9/Cyclin T | 13 |

| PKCα | 250 |

| v-Abl | 400 |

| Data compiled from multiple sources.[5][6][8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 (nM) |

| Colon | Various | 25 - 84 |

| Breast | Various | 21 - 280 |

| Lung | NCI-H522 | 40 - 68 |

| Prostate | DU145, PC-3 | 17 - 20 |

| Ovarian | OVCAR-3, OVCAR-5 | 18 - 38 |

| Data sourced from Cayman Chemical.[8] |

Mechanism of Action: Signaling Pathway of this compound-Induced G1/S Arrest

This compound primarily functions by inhibiting the kinase activity of the Cyclin E/CDK2 complex. This intervention halts the cascade of events required for the G1 to S phase transition.

Caption: this compound-induced G1/S arrest signaling pathway.

Experimental Protocols

To validate the role of this compound in G1/S arrest, several key experiments are essential. The following sections provide detailed methodologies.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound. An accumulation of cells in the G0/G1 phase is the expected outcome.

Methodology

-

Cell Culture and Treatment: Plate cells (e.g., U2-OS, MCF-7) at a density that will not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Harvest: Aspirate the media and wash cells once with cold Phosphate-Buffered Saline (PBS). Detach adherent cells using trypsin-EDTA. Neutralize trypsin with media containing fetal bovine serum and transfer the cell suspension to a 15 mL conical tube. Suspension cells can be directly transferred.

-

Fixation: Centrifuge the cell suspension at 200-300 x g for 5 minutes at 4°C.[9] Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at 4°C for at least 30 minutes (or up to several weeks).

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes.[10] Discard the ethanol and wash the pellet twice with 1 mL of cold PBS.[10]

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical solution is: 0.1% (v/v) Triton X-100, 2 mg DNAse-free RNase A, and 400 µl of 50 µg/ml PI in 10 mL PBS.[9]

-

Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[9]

-

Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate gating to exclude debris and cell doublets.[11] Collect at least 10,000-20,000 events per sample. The PI fluorescence intensity corresponds to DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to assess the phosphorylation status and expression levels of key G1/S regulatory proteins after this compound treatment. The primary expected outcome is a decrease in the level of phosphorylated Rb.

Methodology

-

Sample Preparation: Treat and harvest cells as described in step 4.1.1 and 4.1.2.

-

Cell Lysis: After washing with cold PBS, lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[12] Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling at 95-100°C for 5-10 minutes in Laemmli sample buffer.[12][13] Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[13][14]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-Cyclin E, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Caption: Experimental workflow for Western Blot analysis.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the CDK2/Cyclin E complex.

Methodology

-

Reaction Setup: In a microplate or microcentrifuge tube, prepare the kinase reaction mixture. The reaction should be performed in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[15]

-

Components:

-

Enzyme: Purified, recombinant human CDK2/Cyclin E complex.

-

Substrate: A suitable substrate for CDK2, such as Histone H1 or a Retinoblastoma (Rb) protein fragment.

-

Inhibitor: Serial dilutions of this compound in DMSO. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.

-

ATP: ATP solution. For radiometric assays, this will be [γ-³³P]-ATP. For luminescence-based assays (e.g., ADP-Glo™), this will be non-radiolabeled ATP.[15][16]

-

-

Procedure:

-

Add the kinase buffer, enzyme, substrate, and inhibitor (or vehicle control) to each well.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[16]

-

-

Stopping and Detection:

-

Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP. Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.[16]

-

Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal, which is then measured with a luminometer.[15] The signal is directly proportional to kinase activity.

-

-

Data Analysis: Plot the kinase activity against the log concentration of this compound to determine the IC50 value.

Caption: Experimental workflow for an in vitro kinase assay.

Conclusion

This compound is a highly potent inhibitor of cyclin-dependent kinases, particularly CDK2, which plays a pivotal role in the G1/S transition. By directly inhibiting CDK2 activity, this compound prevents the hyper-phosphorylation of the Rb protein, leading to the sequestration of E2F transcription factors and a subsequent block in S-phase entry. This mechanism results in a robust G1 cell cycle arrest. The quantitative data, signaling pathway elucidation, and detailed experimental protocols provided in this guide underscore the utility of this compound as a critical research tool and a promising scaffold for the development of novel anti-neoplastic agents.

References

- 1. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 12. bio-rad.com [bio-rad.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

The Discovery and Synthesis of CGP60474: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP60474 has emerged as a potent small molecule inhibitor with significant therapeutic potential, primarily recognized for its robust inhibition of cyclin-dependent kinases (CDKs) and Protein Kinase C (PKC). This technical guide provides an in-depth exploration of the discovery, synthesis, and biological characterization of this compound. It is designed to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative analysis of its biological activity, and a clear visualization of its mechanism of action through signaling pathway diagrams.

Introduction

This compound is a synthetic, ATP-competitive inhibitor that has demonstrated significant activity against a range of cyclin-dependent kinases, which are key regulators of the cell cycle.[1][2] Its ability to arrest the cell cycle, coupled with its inhibitory effects on other kinases such as PKC, has positioned it as a valuable tool for cancer research and as a potential therapeutic agent. Furthermore, this compound has shown promise as a potent anti-endotoxemic agent, highlighting its diverse pharmacological profile.[2] This document details the scientific journey of this compound, from its chemical synthesis to its biological evaluation.

Synthesis of this compound

The chemical structure of this compound is 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol. The synthesis of this compound and related phenylamino-pyrimidine compounds can be efficiently achieved through a convergent synthetic strategy. A key reaction in this synthesis is the Negishi cross-coupling reaction, which allows for the formation of the crucial carbon-carbon bond between the pyrimidine and pyridine rings.

General Synthetic Strategy

The synthesis can be conceptually divided into the preparation of two key intermediates: a halogenated 2-(phenylamino)pyrimidine and a pyridyl organozinc reagent. These intermediates are then coupled using a palladium catalyst to yield the core structure of this compound, followed by the introduction of the aminopropanol side chain.

Experimental Protocol: Synthesis via Negishi Cross-Coupling

The following protocol is a representative synthesis based on established methods for preparing phenylamino-pyrimidine derivatives.

Step 1: Synthesis of 2-Chloro-4-(3-chlorophenylamino)pyrimidine

-

To a solution of 2,4-dichloropyrimidine in a suitable solvent such as isopropanol, add 3-chloroaniline.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to yield 2-chloro-4-(3-chlorophenylamino)pyrimidine.

Step 2: Preparation of the Pyridyl Organozinc Reagent

-

To a solution of 2-bromo-4-aminopyridine in anhydrous tetrahydrofuran (THF), add a solution of n-butyllithium at low temperature (e.g., -78 °C) to perform a halogen-metal exchange.

-

After stirring for a short period, a solution of anhydrous zinc chloride in THF is added to the reaction mixture to form the corresponding pyridyl organozinc reagent.

Step 3: Negishi Cross-Coupling Reaction

-

In a separate flask, a palladium catalyst, such as Pd(PPh3)4, is dissolved in anhydrous THF.

-

To this catalyst solution, add the 2-chloro-4-(3-chlorophenylamino)pyrimidine from Step 1, followed by the freshly prepared pyridyl organozinc reagent from Step 2.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the coupling is complete.

-

The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude coupled product.

Step 4: Introduction of the Aminopropanol Side Chain

-

The crude product from Step 3 is dissolved in a suitable solvent, and 3-amino-1-propanol is added.

-

The reaction mixture is heated, and upon completion, the solvent is removed under reduced pressure.

-

The final product, this compound, is purified by column chromatography on silica gel.

Biological Activity and Data Presentation

This compound exhibits potent inhibitory activity against a range of kinases. The following tables summarize the quantitative data on its efficacy, primarily presented as IC50 values (the concentration of inhibitor required to reduce the activity of an enzyme by 50%).

| Target Kinase | IC50 (nM) | Reference |

| CDK1/cyclin B | 26 | [2] |

| CDK2/cyclin E | 3 | [2] |

| CDK2/cyclin A | 4 | [2] |

| CDK4/cyclin D1 | 216 | [2] |

| CDK5/p25 | 10 | [2] |

| CDK7/cyclin H | 200 | [2] |

| CDK9/cyclin T | 13 | [2] |

| PKCα | low µM range | |

| VEGFR-2 | 84 | [2] |

Table 1: Inhibitory Activity of this compound against various kinases.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Assay

This protocol describes a general method for determining the IC50 values of this compound against various CDKs.

-

Reaction Setup: Prepare a reaction mixture containing the specific CDK/cyclin complex, a suitable substrate (e.g., histone H1 for CDK1), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept constant across all assays) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to assess the effect of this compound on the cell cycle distribution of a cancer cell line.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

LPS-Induced Endotoxemia Mouse Model

This protocol describes an in vivo model to evaluate the anti-endotoxemic effects of this compound.

-

Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) or a vehicle control to the mice at a predetermined dose.

-

LPS Challenge: After a specified time following drug administration, induce endotoxemia by injecting a sublethal dose of lipopolysaccharide (LPS) from E. coli intraperitoneally.

-

Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling, at regular intervals. Survival rates are also recorded.

-

Cytokine Analysis: At a specific time point post-LPS injection, collect blood samples via cardiac puncture and isolate serum. Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the survival rates and cytokine levels between the this compound-treated and vehicle-treated groups to assess the protective effects of the compound.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CDKs and PKC, thereby interfering with key signaling pathways that regulate cell proliferation, survival, and inflammation.

CDK Signaling Pathway

CDKs are central to the regulation of the cell cycle. Different CDK-cyclin complexes are active at specific phases of the cell cycle, phosphorylating downstream targets to drive cell cycle progression. By inhibiting CDKs, this compound can induce cell cycle arrest, typically at the G1/S and G2/M transitions.

Caption: this compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and cell cycle progression.

PKC Signaling Pathway

Protein Kinase C (PKC) is a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. Aberrant PKC signaling is often associated with cancer. This compound's inhibition of PKC contributes to its anti-proliferative effects.

Caption: this compound inhibits PKC, blocking downstream signaling for proliferation and survival.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing a kinase inhibitor like this compound.

Caption: A typical workflow for the discovery and development of a kinase inhibitor like this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of multiple kinases, with a significant impact on cell cycle regulation and inflammatory signaling. Its synthesis is achievable through modern organic chemistry techniques, and its biological activities have been thoroughly documented. This technical guide provides a foundational resource for researchers interested in utilizing this compound as a chemical probe to investigate cellular signaling pathways or as a starting point for the development of novel therapeutics. The detailed protocols and data presented herein should facilitate further research and application of this versatile compound.

References

An In-depth Technical Guide to the Effects of CGP60474 on Protein Kinase C Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the small molecule inhibitor CGP60474 and its effects on Protein Kinase C (PKC) signaling. While primarily recognized as a potent inhibitor of cyclin-dependent kinases (CDKs), this compound also demonstrates significant, selective inhibitory activity against PKC, particularly the PKCα isoform. This document details the compound's dual mechanism of action, presents quantitative inhibitory data, explores its impact on PKC signaling pathways, and provides detailed protocols for relevant experimental validation. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their studies and to accurately interpret the resulting data in the context of its polypharmacology.

Introduction to this compound

This compound is a synthetically derived small molecule that functions as an ATP-competitive kinase inhibitor. It is widely characterized as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[1][2] Due to its ability to block CDK activity, this compound can induce cell cycle arrest, primarily at the G1/S transition, making it a subject of interest in oncology research.[3]

Beyond its effects on CDKs, this compound is also a selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][4] Specifically, this compound shows a notable inhibitory preference for the PKCα isoform.[5][6] This dual inhibitory profile necessitates a careful and thorough understanding of its mechanism of action to dissect its effects in any given biological system.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of its target kinases.[1] This mode of action is common to many kinase inhibitors and effectively blocks the transfer of the gamma-phosphate from ATP to the kinase's downstream substrates, thereby halting the signaling cascade.[7]

Primary Target: Cyclin-Dependent Kinases (CDKs)

The primary targets of this compound are the CDKs, where it exhibits high potency with IC50 values in the low nanomolar range for key cell cycle regulators like CDK1, CDK2, and CDK5.[2]

Secondary Target: Protein Kinase C (PKC)

This compound also acts as an ATP-competitive inhibitor of PKC.[1] Its selectivity is most pronounced for the conventional PKC isoform, PKCα, with inhibitory concentrations in the low micromolar range.[3][5] Inhibition of other PKC isoforms requires significantly higher concentrations, highlighting a degree of selectivity.[5][6]

Quantitative Data: Inhibitory Profile

The inhibitory potency of this compound has been quantified against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases (CDKs)

| Kinase Target | IC50 (nM) | Reference(s) |

|---|---|---|

| CDK1/cyclin B | 17 - 26 | [2][3][5] |

| CDK2/cyclin A | 4 | [1][2] |

| CDK2/cyclin E | 3 - 80 | [2][3][5] |

| CDK4/cyclin D | 200 - 700 | [3][5][6] |

| CDK5/p25 | 9.5 - 10 | [2][3] |

| CDK7/cyclin H | 200 - 220 | [2][3] |

| CDK9/cyclin T | 13 |[1][2] |

Table 2: Inhibitory Activity of this compound against Protein Kinase C (PKC) and Other Kinases

| Kinase Target | IC50 (µM) | Reference(s) |

|---|---|---|

| PKCα | 0.25 | [5][6] |

| Other PKC Isoforms | 1.9 - >100 | [5][6] |

| v-Abl | 0.4 | [5][6] |

| FLT1 (VEGFR1) | 1 | [5][6] |

Effect on Protein Kinase C Signaling Pathway

PKC isoforms are key nodes in signal transduction, translating extracellular signals into intracellular responses. Conventional PKCs, like PKCα, are activated by diacylglycerol (DAG) and intracellular calcium.

-

Activation: Receptor activation (e.g., by growth factors) stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol 1,4,5-trisphosphate (IP3). IP3 triggers calcium release from the endoplasmic reticulum.

-

Translocation and Kinase Activity: The rise in both DAG and Ca2+ recruits PKCα to the plasma membrane, where it becomes catalytically active.

-

Downstream Phosphorylation: Active PKCα phosphorylates a wide array of substrate proteins, leading to the activation of downstream pathways such as the MAPK/ERK cascade and the NF-κB signaling pathway, which in turn regulate gene expression and cellular processes like proliferation and inflammation.[4][8][9]

-

Inhibition by this compound: By binding to the ATP pocket of PKCα, this compound prevents the phosphorylation of these downstream substrates, effectively attenuating signals propagated through this pathway.

Experimental Protocols

To assess the inhibitory effect of this compound on PKC activity, several key experiments can be performed.

In Vitro PKC Kinase Activity Assay (Radiometric)

This assay directly measures the phosphotransferase activity of purified PKC enzyme in the presence of an inhibitor. It is the gold standard for determining IC50 values.

Materials:

-

Purified, active PKCα enzyme

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Lipid activator (Phosphatidylserine/Diacylglycerol)

-

Assay Dilution Buffer (ADB)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Magnesium/ATP cocktail (75 mM MgCl₂, 500 µM ATP)

-

This compound stock solution in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Protocol:

-

Prepare Reagents: Prepare serial dilutions of this compound in ADB. Prepare the lipid activator by sonication on ice. Prepare the final Mg²⁺/ATP cocktail containing radiolabeled ATP.

-

Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

-

10 µL Substrate Cocktail

-

10 µL of diluted this compound or DMSO (vehicle control)

-

10 µL Lipid Activator

-

10 µL of diluted PKC enzyme (25-100 ng)

-

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of the radiolabeled Mg²⁺/ATP cocktail. Vortex gently.

-

Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.

-

Stop Reaction: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers 3-4 times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

-

Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. CGP 60474 - Biochemicals - CAT N°: 29631 [bertin-bioreagent.com]

- 7. mdpi.com [mdpi.com]

- 8. Different Protein Kinase C Isoforms Determine Growth Factor Specificity in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Studies of CGP60474 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP60474 has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on this compound in various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of cyclin-dependent kinases and Protein Kinase C alpha (PKCα). The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. Additionally, the antiproliferative effects of this compound have been evaluated across a range of cancer cell lines.

| Target Enzyme | IC50 (nM) |

| CDK1/cyclin B | 17 - 60 |

| CDK2/cyclin A | 80 |

| CDK2/cyclin E | 17 |

| CDK4/cyclin D1 | 700 |

| CDK5 | 9.5 |

| CDK9 | 13 |

| PKCα | 250 |

Table 1: Kinase Inhibitory Potency of this compound. This table presents the IC50 values of this compound against various cyclin-dependent kinases and PKCα, indicating its potent and somewhat selective inhibitory profile.

| Cancer Cell Line Type | IC50 Range (nM) |

| Colon Cancer | 25 - 84 |

| Breast Cancer | 21 - 280 |

| Lung Cancer | 40 - 68 |

| Prostate Cancer | 17 - 20 |

| Ovarian Cancer | 18 - 38 |

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines. This table summarizes the IC50 values for this compound in different cancer cell lines, demonstrating its broad-spectrum antiproliferative effects.[1]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary studies of this compound.

Kinase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the activity of specific kinases by 50% (IC50).

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase (e.g., CDK1/cyclin B, CDK2/cyclin E), a suitable substrate (e.g., histone H1), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound, typically in a serial dilution, to the reaction mixtures. Include a control with no inhibitor (vehicle, e.g., DMSO).

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

-

Detection of Phosphorylation: Stop the reaction and quantify the amount of substrate phosphorylation. This can be achieved using methods such as:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate via autoradiography or scintillation counting.

-

ELISA-based assays: Using phospho-specific antibodies to detect the phosphorylated substrate.

-

Luminescence-based assays: Using commercial kits that measure ATP consumption.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT or CCK-8 Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt to a yellow formazan dye.

-

-

Measurement:

-

MTT Assay: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

CCK-8 Assay: Measure the absorbance of the colored solution directly at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Culture cancer cells (e.g., U2OS) and treat them with this compound at a specific concentration (e.g., near the IC50 value) for a defined period (e.g., 24 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound as described for the cell cycle analysis. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Rb, total Rb, cyclin D1, p27Kip1, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows described above.

Caption: CDK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

The preliminary in vitro data strongly suggest that this compound is a potent inhibitor of multiple cyclin-dependent kinases, with a notable effect on CDK1 and CDK2. This CDK inhibition translates into significant antiproliferative activity across a variety of cancer cell lines, primarily through the induction of G1/S phase cell cycle arrest. The additional inhibitory activity against PKCα may contribute to its overall cellular effects, a possibility that warrants further investigation. The experimental protocols and workflows detailed in this guide provide a solid foundation for further preclinical and clinical development of this compound as a potential anti-cancer therapeutic. Future studies should focus on elucidating the detailed molecular mechanisms downstream of CDK and PKCα inhibition, evaluating its efficacy and safety in in vivo models, and identifying potential biomarkers for patient stratification.

References

Understanding the chemical structure and properties of CGP60474

An In-Depth Technical Guide to CGP60474

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2][3] It has demonstrated significant activity in arresting the cell cycle at the G1/S phase and has been investigated for its potential as an anti-cancer agent.[3] Additionally, this compound exhibits inhibitory effects on Protein Kinase C (PKC) and has been described as a potent anti-endotoxemic agent, capable of reducing the secretion of inflammatory cytokines.[1][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol.[3] Its structure is characterized by a phenylamino-pyrimidine core, which is a common scaffold for protein kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₈ClN₅O | [2][4] |

| Molecular Weight | 355.82 g/mol | [2] |

| CAS Number | 164658-13-3 | [2] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [3] |

| Solubility | Soluble to 100 mM in DMSO, 10 mM in DMSO, and to 50 mM in 1eq. HCl. Insoluble in water and ethanol. | [2][4] |

| Storage | Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to one year. | [2] |

| SMILES | ClC1=CC(NC2=NC(C3=CC=NC(NCCCO)=C3)=CC=N2)=CC=C1 | [4] |

| InChI Key | IYNDTACKOAXKBJ-UHFFFAOYSA-N | [4] |

Biological Activity and Mechanism of Action

This compound functions primarily as an inhibitor of cyclin-dependent kinases by competing with ATP for the kinase's binding site.[1] This inhibition disrupts the cell cycle progression, particularly the transition from the G1 to the S phase, leading to cell cycle arrest.[3]

Inhibition of Cyclin-Dependent Kinases

This compound shows high potency against several CDK complexes. Its inhibitory activity is most pronounced against CDK1, CDK2, CDK5, and CDK9.[1][2] The 50% inhibitory concentrations (IC₅₀) against various kinases are summarized below.

Table 2: Inhibitory Activity (IC₅₀) of this compound against Various Kinases

| Kinase Target | IC₅₀ (nM) | Reference |

| CDK1/Cyclin B | 17 - 60 | [3][4] |

| CDK2/Cyclin A | 4, 80 | [1][4] |

| CDK2/Cyclin E | 3, 50 | [1][4] |

| CDK4/Cyclin D1 | 200, 700 | [4] |

| CDK5/p25 | 9.5, 10 | [1][3] |

| CDK7/Cyclin H | 200, 220 | [1][3] |

| CDK9/Cyclin T | 13 | [1][2] |

| PKCα | 250 | [4] |

| v-Abl | 400 | [4] |

| VEGFR-2 | 84 | [1] |

Effects on Cell Cycle and Proliferation

By inhibiting CDKs, particularly CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[6] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry and leading to a G1/S phase arrest.[6] This mechanism underlies its anti-proliferative effects observed in various cancer cell lines.

Table 3: Anti-proliferative Activity (IC₅₀) of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC₅₀ (nM) | Reference |

| Colon Cancer | Not specified | 25 - 84 | [4][5] |

| Breast Cancer | Not specified | 21 - 280 | [4][5] |

| Lung Cancer | Not specified | 40, 68 | [4][5] |

| Prostate Cancer | Not specified | 17, 20 | [4][5] |

| Ovarian Cancer | Not specified | 18 - 38 | [4][5] |

Anti-inflammatory Effects

This compound has also been shown to possess anti-endotoxemic properties. It reduces the secretion of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as IL-6 and TNF-α.[4][5] This effect is likely mediated through the inhibition of signaling pathways, such as NF-κB, which are crucial for the inflammatory response.[4]

Signaling Pathways and Workflows

CDK-Mediated Cell Cycle Regulation

The following diagram illustrates the G1/S transition of the cell cycle and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CGP 60474 | Non-selective CDKs | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. CGP 60474 - Biochemicals - CAT N°: 29631 [bertin-bioreagent.com]

- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclin-Dependent Kinase Inhibitor CGP60474: A Technical Guide to its Impact on Cellular Proliferation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP60474 is a potent small molecule inhibitor primarily targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle. By arresting the cell cycle, this compound demonstrates significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cellular proliferation pathways, and detailed protocols for key experimental assays. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its biological activity.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its primary anti-proliferative effect by inhibiting the activity of multiple cyclin-dependent kinases.[1][2][3][4] These serine/threonine kinases, in complex with their regulatory cyclin subunits, are fundamental for the progression of the cell cycle.[5] By binding to the ATP-pocket of these kinases, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest, predominantly at the G1/S transition phase.[2][4][6]

The inhibitory activity of this compound is most pronounced against CDK1, CDK2, CDK5, and CDK9.[1][3][4] The half-maximal inhibitory concentrations (IC50) for various CDK/cyclin complexes are summarized in Table 1.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| CDK/Cyclin Complex | IC50 (nM) |

| CDK1/Cyclin B | 26[1] |

| CDK2/Cyclin A | 4[1] |

| CDK2/Cyclin E | 3[1] |

| CDK4/Cyclin D1 | 216[1] |

| CDK5/p25 | 10[1] |

| CDK7/Cyclin H | 200[1] |

| CDK9/Cyclin T | 13[1] |

Data compiled from multiple sources indicating potent inhibition of key cell cycle kinases.[1][3][4]

The inhibition of CDK1 and CDK2 is critical for the observed G1/S phase arrest.[4] CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase of the cell cycle.[7][8] Its inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb).[6][9] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and thereby halting cell cycle progression.[6][10]

Impact on Cellular Proliferation and Survival

The inhibition of CDKs by this compound translates into potent anti-proliferative activity in a variety of cancer cell lines. This effect is a direct consequence of the induced cell cycle arrest. Furthermore, prolonged cell cycle arrest can trigger apoptotic pathways, leading to programmed cell death.[11][12][13][14]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon | 25 |

| HT29 | Colon | 84 |

| MCF7 | Breast | 21 |

| MDA-MB-231 | Breast | 280 |

| NCI-H460 | Lung | 40 |

| DU145 | Prostate | 17 |

| PC3 | Prostate | 20 |

| OVCAR-3 | Ovarian | 18 |

| A2780 | Ovarian | 38 |

Data indicates a broad range of efficacy against various cancer types.[15]

Crosstalk with Other Signaling Pathways

While the primary mechanism of this compound is the direct inhibition of CDKs, the intricate network of cellular signaling suggests potential crosstalk with other pathways, notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, which includes ERK, JNK, and p38, is a crucial regulator of cell proliferation, differentiation, and apoptosis.[5] The interplay between CDK and MAPK pathways is complex and can be cell-type specific. In some contexts, inhibition of CDKs can lead to the activation of the MAPK pathway as a compensatory survival mechanism, while in others, it can suppress it. Further research is required to fully elucidate the specific effects of this compound on the phosphorylation status and activity of ERK, JNK, and p38 in different cellular contexts.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)[1]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Cell Cycle Proteins

This protocol allows for the detection of changes in the expression and phosphorylation status of key cell cycle proteins following treatment with this compound.

Materials:

-

Target cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRb, anti-phospho-pRb, anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at the desired concentration and for the desired time.

-

Harvest cells and lyse in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze band intensities relative to a loading control (e.g., GAPDH).

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on the activity of a specific CDK.

Materials:

-

Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

-

Kinase buffer

-

Substrate (e.g., Histone H1 or a specific peptide)

-

[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection system

-

This compound

-

SDS-PAGE and autoradiography equipment (for radioactive assay) or microplate reader (for non-radioactive assay)

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

-

Quantify the phosphorylation of the substrate to determine the inhibitory effect of this compound and calculate the IC50.

Conclusion

This compound is a potent inhibitor of cyclin-dependent kinases, demonstrating significant anti-proliferative activity through the induction of cell cycle arrest, primarily at the G1/S transition. Its broad efficacy across various cancer cell lines makes it a valuable tool for cancer research and a potential lead compound for drug development. While its primary mechanism is well-characterized, further investigation into its effects on interconnected signaling pathways, such as the MAPK pathway, will provide a more complete understanding of its cellular impact and may reveal opportunities for combination therapies. The detailed protocols provided in this guide offer a foundation for researchers to further explore the biological activities of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CGP 60474 | Non-selective CDKs | Tocris Bioscience [tocris.com]

- 5. mdpi.com [mdpi.com]

- 6. kcampbell.bio.umb.edu [kcampbell.bio.umb.edu]

- 7. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin D- and E-Dependent Kinases and the p57KIP2 Inhibitor: Cooperative Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of retinoblastoma protein phosphorylation by myogenesis-induced changes in the subunit composition of the cyclin-dependent kinase 4 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosyn.com [biosyn.com]

- 11. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ZD6474 coerces breast cancer for an apoptotic journey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of caspase-dependent extrinsic apoptosis by apigenin through inhibition of signal transducer and activator of transcription 3 (STAT3) signalling in HER2-overexpressing BT-474 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DAP-kinase induces apoptosis by suppressing integrin activity and disrupting matrix survival signals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

Beyond the Cell Cycle: A Technical Guide to the Non-CDK Targets of CGP60474

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological targets of the potent kinase inhibitor, CGP60474, extending beyond its well-documented role as a Cyclin-Dependent Kinase (CDK) inhibitor. While renowned for its cell cycle-related activities, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile and the potential for therapeutic repositioning. This document provides a detailed overview of the non-CDK targets of this compound, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Inhibition Profile of this compound Against Non-CDK Kinases

This compound has been demonstrated to inhibit several kinases outside of the CDK family. The following table summarizes the available quantitative data on the inhibitory activity of this compound against these non-CDK targets.

| Target Kinase | IC50 (µM) | Notes |

| Protein Kinase C α (PKCα) | Low micromolar range[1] | An ATP-competitive inhibitor of PKC. |

| v-Abl | 0.4 | A viral oncogenic tyrosine kinase. |

| FLT1 (VEGFR-1) | 1 | A receptor tyrosine kinase involved in angiogenesis. |

| Protein Kinase A (PKA) | 160 | A serine/threonine kinase involved in various signaling pathways. |

Key Non-CDK Signaling Pathways Targeted by this compound

The off-target activity of this compound implicates its involvement in several critical signaling pathways beyond cell cycle regulation. Understanding these pathways is essential for elucidating the broader biological effects of the compound.

Protein Kinase C α (PKCα) Signaling

PKCα is a serine/threonine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis. It is a key component of the diacylglycerol (DAG) and inositol triphosphate (IP3) signaling cascade.

v-Abl Signaling Pathway

v-Abl is a constitutively active tyrosine kinase encoded by the Abelson murine leukemia virus, and it is a potent oncoprotein. It activates multiple downstream pathways that drive cell proliferation and survival, making it a critical target in certain cancers.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers a cascade of events leading to endothelial cell proliferation, migration, and survival. While this compound is reported to inhibit FLT1 (VEGFR-1), its potential impact on the closely related VEGFR-2 signaling is of significant interest in the context of anti-angiogenic therapies.

Experimental Protocols for Key Assays

The determination of the inhibitory activity of this compound against its off-target kinases relies on robust biochemical assays. Below are representative protocols for assessing the inhibition of PKCα, v-Abl, and VEGFR-2.

Protocol 1: In Vitro PKCα Kinase Assay

This protocol describes a common method for measuring the activity of PKCα and the inhibitory effect of compounds like this compound.

-

Objective: To determine the IC50 value of this compound for PKCα.

-

Principle: This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate by PKCα. The amount of incorporated radioactivity is proportional to the enzyme activity.

-

Materials:

-

Recombinant human PKCα

-

PKC substrate (e.g., myelin basic protein or a specific peptide)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

This compound (serially diluted)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PKC substrate, and recombinant PKCα.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

Protocol 2: In Vitro v-Abl Kinase Assay

This protocol outlines a method for assessing the inhibition of v-Abl tyrosine kinase activity.

-

Objective: To determine the IC50 value of this compound for v-Abl.

-

Principle: This assay measures the phosphorylation of a tyrosine-containing substrate by v-Abl using an antibody that specifically recognizes the phosphorylated substrate.

-

Materials:

-

Recombinant v-Abl kinase

-

Tyrosine kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

-

ATP

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (serially diluted)

-

Anti-phosphotyrosine antibody conjugated to a detectable label (e.g., HRP)

-

ELISA plate

-

Substrate for the detection label (e.g., TMB for HRP)

-

Plate reader

-

-

Procedure:

-

Coat an ELISA plate with the tyrosine kinase substrate.

-

Prepare a reaction mixture containing kinase buffer and recombinant v-Abl.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time.

-

Wash the plate to remove the enzyme and ATP.

-

Add the anti-phosphotyrosine antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the detection substrate and measure the signal using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol details a method for measuring the inhibition of VEGFR-2 kinase activity.

-

Objective: To determine the IC50 value of this compound for VEGFR-2.

-

Principle: This assay is a luminescence-based method that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

-

Materials:

-

Recombinant human VEGFR-2

-

VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (serially diluted)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Luminometer

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, VEGFR-2 substrate, and recombinant VEGFR-2.

-

Add serial dilutions of this compound or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the kinase reaction and measure the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

This compound and the Inflammatory Response: Inhibition of the NF-κB Pathway

Recent studies have highlighted a role for this compound in modulating the inflammatory response, specifically by inhibiting the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines. This effect is linked to the inhibition of the NF-κB signaling pathway.

Experimental Workflow: Investigating the Effect of this compound on LPS-Induced NF-κB Activation

The following workflow describes a typical experimental approach to validate the inhibitory effect of this compound on the NF-κB pathway in macrophages.

This workflow allows researchers to quantify the impact of this compound on both the downstream output of the NF-κB pathway (cytokine secretion) and a key mechanistic step (NF-κB nuclear translocation).

Conclusion

The biological activity of this compound is not limited to its potent inhibition of CDKs. Its interactions with other kinases, such as PKCα, v-Abl, and VEGFR-1, as well as its modulation of the NF-κB-mediated inflammatory response, reveal a more complex pharmacological profile. This in-depth technical guide provides researchers and drug development professionals with the necessary quantitative data, experimental methodologies, and pathway visualizations to further investigate and potentially exploit these non-canonical activities of this compound. A thorough understanding of these off-target effects is critical for the rational design of future experiments and the potential clinical application of this and related kinase inhibitors.

References

Initial Screening of CGP60474 in Novel Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of CGP60474, a potent cyclin-dependent kinase (CDK) inhibitor, in emerging and novel disease models. As research expands beyond oncology, understanding the methodologies for evaluating this compound in new therapeutic areas is critical. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate the design and execution of preclinical studies.

Introduction to this compound

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of several cyclin-dependent kinases, thereby blocking their enzymatic activity. Its primary targets include CDK1, CDK2, CDK5, and CDK9.[1] By inhibiting these key regulators of the cell cycle and transcription, this compound can induce cell cycle arrest, primarily at the G1/S transition, and trigger apoptosis.[2][3] While extensively studied in the context of cancer, its mechanism of action suggests potential therapeutic applications in other diseases characterized by aberrant cell proliferation, inflammation, or neuronal dysfunction.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound against various kinases and provide a template for presenting data from initial screening assays in novel disease models.

Table 1: Inhibitory Activity of this compound Against Cyclin-Dependent Kinases

| Target Kinase | IC50 (nM) |

| CDK1/Cyclin B | 26 |

| CDK2/Cyclin E | 3 |

| CDK2/Cyclin A | 4 |

| CDK4/Cyclin D1 | 216 |

| CDK5/p25 | 10 |

| CDK7/Cyclin H | 200 |

| CDK9/Cyclin T | 13 |

Data sourced from Selleck Chemicals.[1]

Table 2: Template for Reporting Cell Viability Data (e.g., MTT or CCK-8 Assay)

| Disease Model | Cell Type / Organoid Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| Neurodegenerative | iPSC-derived Neurons | 0.1 | 48 | ||